N-amino-2-piperidylacetamide
Description
N-Amino-2-piperidylacetamide is a heterocyclic compound featuring a piperidine ring substituted with an amino group at the 2-position and an acetamide moiety. Structurally, it combines the rigidity of the piperidine scaffold with the hydrogen-bonding capabilities of the amino and amide groups.
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-piperidin-2-ylacetohydrazide |
InChI |
InChI=1S/C7H15N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h6,9H,1-5,8H2,(H,10,11) |
InChI Key |
OFCYEUDRFHNCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Furan: this compound’s piperidine ring offers greater conformational flexibility compared to the rigid furan in ranitidine derivatives .
- Amino vs.
Physicochemical Properties
- Solubility: The amino and acetamide groups in this compound likely confer moderate water solubility, whereas ranitidine derivatives with sulphanyl or nitro groups exhibit lower solubility due to hydrophobic/hydrophobic imbalance .
- pKa: The amino group (pKa ~9–10) and amide (non-ionizable) dominate the ionization profile, contrasting with the hemifumarate salt of ranitidine diamine (pKa ~4.5 for fumaric acid), which enhances solubility in acidic environments .
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